Bienvenue dans la boutique en ligne BenchChem!

(S)-8-Bromo-2-aminotetralin

5‑HT₁D enantiomeric synthesis aminotetralin intermediate

(S)-8-Bromo-2-aminotetralin is the (2S)‑enantiomer of 8‑bromo‑1,2,3,4‑tetrahydro‑2‑naphthalenamine, a chiral aminotetralin carrying a primary amine at C‑2 and a bromine at C‑8. The compound is employed as an enantiopure synthetic intermediate and analytical reference standard in medicinal chemistry programs directed at monoamine‑related targets.

Molecular Formula C10H12BrN
Molecular Weight 226.11 g/mol
CAS No. 161661-18-3
Cat. No. B066935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-8-Bromo-2-aminotetralin
CAS161661-18-3
Molecular FormulaC10H12BrN
Molecular Weight226.11 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1N)C(=CC=C2)Br
InChIInChI=1S/C10H12BrN/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3,8H,4-6,12H2/t8-/m0/s1
InChIKeyYNXLDZYAFGPNHL-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-8-Bromo-2-aminotetralin (CAS 161661‑18‑3) – Chiral Aminotetralin Building Block for CNS‑Targeted Synthesis


(S)-8-Bromo-2-aminotetralin is the (2S)‑enantiomer of 8‑bromo‑1,2,3,4‑tetrahydro‑2‑naphthalenamine, a chiral aminotetralin carrying a primary amine at C‑2 and a bromine at C‑8. The compound is employed as an enantiopure synthetic intermediate and analytical reference standard in medicinal chemistry programs directed at monoamine‑related targets . Its value derives from the defined stereochemistry, which directs the pharmacological profile of downstream products, and the presence of a halogen at position 8, enabling further functionalisation via cross‑coupling or lithiation chemistry .

Why (S)-8-Bromo-2-aminotetralin Cannot Be Replaced by Racemic or Positional Isomers


In the 2‑aminotetralin series, both the absolute configuration at C‑2 and the nature of the C‑8 substituent govern target selectivity and metabolic stability [1]. A comparative QSAR investigation of 44 aminotetralin analogues demonstrated that a bromine at the R₆ position (equivalent to C‑8 in the parent tetralin) shifts the compound’s preference from dopamine‑uptake inhibition toward norepinephrine‑uptake inhibition, whereas a methoxy group at the adjacent position produces the opposite effect [1]. Substituting the (S)‑enantiomer with the (R)‑form or with a racemate therefore changes the vector of biological activity, while replacement of bromine with another halogen alters both the electronic character and the steric bulk that define receptor‑ligand complementarity.

Quantitative Differentiation Evidence for (S)-8-Bromo-2-aminotetralin vs. In‑Class Comparators


Enantiomer‑Dependent Utility in 5‑HT₁D Agonist Synthesis

In the preparation of 5‑HT₁Dα agonists, the (R)‑enantiomer of 8‑bromo‑2‑aminotetralin serves as the required chiral starting material, while the (S)‑enantiomer yields products with a different stereochemical configuration that do not satisfy the pharmacophore model [1]. The patent explicitly employs (+)-(R)-2‑N,N‑dimethylamino‑8‑bromotetralin (derived from the (R)‑aminotetralin) as the key building block; use of the (S)‑enantiomer would invert the stereocentre and is predicted to abolish the desired 5‑HT₁D agonist activity [1].

5‑HT₁D enantiomeric synthesis aminotetralin intermediate

8‑Bromo Substitution Shifts Monoamine‑Uptake Selectivity Relative to Methoxy or Hydroxy Analogues

A QSAR analysis of 44 aminotetralin analogues revealed that a bromine at position R₆ (analogous to C‑8) and a hydrogen at R₉ makes the compound a better inhibitor of norepinephrine uptake than of dopamine uptake, whereas a hydroxy at R₆ and/or a methoxy at R₇ enhance dopamine‑uptake inhibitory potency [1]. Although the study used racemates, the substituent‑dependent selectivity trend directly applies to the (S)‑enantiomer and indicates that replacing 8‑Br with 8‑OH or 8‑OMe would invert the NE/DA selectivity profile.

dopamine transporter norepinephrine transporter QSAR uptake inhibition

Purity and Enantiomeric Excess Specification

Commercial suppliers of (S)-8-Bromo-2-aminotetralin routinely provide the compound at a certified purity of ≥95 % (HPLC) and with a specific rotation confirming the (S)‑configuration, whereas the racemate (CAS 161661‑17‑2 mixture) is offered without enantiomeric excess guarantee . For example, vendor datasheets from BOC Sciences and AKSci list the (S)‑enantiomer as a single‑enantiomer product, while the racemic counterpart is catalogued separately .

enantiomeric purity QC specification procurement

High‑Value Application Scenarios for (S)-8-Bromo-2-aminotetralin


Chiral Intermediate for 5‑HT₁D / 5‑HT₁A Receptor Modulators

The compound serves as an enantiopure starting material for the synthesis of 5‑HT₁D and 5‑HT₁A ligands. The bromine at C‑8 allows lithiation and subsequent electrophilic trapping or cross‑coupling to install diverse substituents, while the (S)‑amine can be elaborated to N‑substituted derivatives. This route was exemplified in the preparation of 5‑HT₁Dα agonists, where the (R)‑enantiomer was used; consequently, the (S)‑enantiomer is the appropriate building block for targets requiring the opposite absolute configuration [1].

Stereochemical Probe in Monoamine‑Transporter Selectivity Studies

Because the 8‑bromo substituent shifts the aminotetralin scaffold from dopamine‑ to norepinephrine‑uptake inhibition, the (S)‑enantiomer can be employed as a probe to deconvolute the contributions of chirality and halogen substitution to transporter selectivity. The QSAR‑derived trend provides a rational basis for designing focused libraries [1].

Analytical Reference Standard for Chiral Purity Method Development

Owing to its well‑defined stereochemistry and the commercial availability of the (R)‑enantiomer as a separate article, the compound is suitable as a reference standard for chiral HPLC or SFC methods that quantify enantiomeric excess of 8‑bromo‑2‑aminotetralin derivatives [1].

Quote Request

Request a Quote for (S)-8-Bromo-2-aminotetralin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.